molecular formula C15H29N3O3S B7136638 N-methyl-1-[1-[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyrrolidin-2-yl]methanesulfonamide

N-methyl-1-[1-[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyrrolidin-2-yl]methanesulfonamide

Cat. No.: B7136638
M. Wt: 331.5 g/mol
InChI Key: UGXOXLLUEZVPKU-UHFFFAOYSA-N
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Description

N-methyl-1-[1-[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyrrolidin-2-yl]methanesulfonamide is a complex organic compound that features a combination of piperidine and pyrrolidine rings

Properties

IUPAC Name

N-methyl-1-[1-[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyrrolidin-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3S/c1-12-6-9-17(10-7-12)15(19)13(2)18-8-4-5-14(18)11-22(20,21)16-3/h12-14,16H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXOXLLUEZVPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(C)N2CCCC2CS(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[1-[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyrrolidin-2-yl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a piperidine derivative followed by the introduction of a sulfonamide group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification through recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[1-[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyrrolidin-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

N-methyl-1-[1-[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyrrolidin-2-yl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can serve as a ligand in the study of receptor-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-1-[1-[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyrrolidin-2-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(4-methylpiperidin-1-yl)ethanamine
  • N-methyl-4-piperidone
  • N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

N-methyl-1-[1-[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]pyrrolidin-2-yl]methanesulfonamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

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